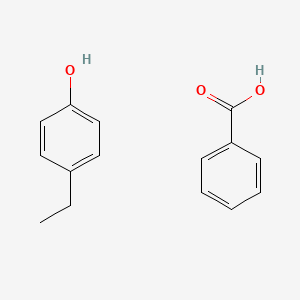
Benzoic acid;4-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;4-ethylphenol is an organic compound that consists of a benzoic acid moiety and a 4-ethylphenol moiety. The compound is known for its applications in various fields, including chemistry, biology, and industry. Benzoic acid is a simple aromatic carboxylic acid, while 4-ethylphenol is a phenolic compound with an ethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Benzaldehyde: Benzoic acid can be synthesized from benzaldehyde by treating it with potassium hydroxide in water, followed by acidification with hydrochloric acid.
From Benzonitrile: Benzoic acid can also be prepared by hydrolyzing benzonitrile with sodium hydroxide, followed by acidification.
4-ethylphenol can be synthesized by the decarboxylation of p-coumaric acid to form 4-vinylphenol, which is then reduced to 4-ethylphenol .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid can undergo oxidative decarboxylation to form phenol.
Reduction: 4-ethylphenol can be reduced from 4-vinylphenol using enzymes like vinyl phenol reductase.
Substitution: Benzoic acid can undergo substitution reactions, such as the formation of benzoic acid derivatives by reacting with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Oxygen gas, manganese or cobalt naphthenates for the oxidation of toluene to benzoic acid.
Reducing Agents: Enzymes like vinyl phenol reductase for the reduction of 4-vinylphenol to 4-ethylphenol.
Acidic and Basic Conditions: Hydrochloric acid for acidification, sodium hydroxide for hydrolysis.
Major Products
Phenol: From the oxidative decarboxylation of benzoic acid.
4-ethylphenol: From the reduction of 4-vinylphenol.
Scientific Research Applications
Benzoic acid;4-ethylphenol has various applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid involves its conjugation to glycine in the liver, leading to the formation of hippuric acid, which is then excreted . 4-ethylphenol exerts its effects by inhibiting the growth of pathogens like Phytophthora sojae and Phytophthora nicotianae by destroying their cell membranes . It also modulates neurological health by affecting the connectivity between brain subregions .
Comparison with Similar Compounds
Benzoic acid and 4-ethylphenol can be compared with similar compounds like:
Phenol: Phenol is a simpler aromatic compound without the ethyl group present in 4-ethylphenol.
Salicylic Acid: Similar to benzoic acid but with an additional hydroxyl group, making it more acidic.
4-Methoxyphenol: Similar to 4-ethylphenol but with a methoxy group instead of an ethyl group, affecting its acidity and reactivity.
Benzoic acid;4-ethylphenol is unique due to its combined properties of both benzoic acid and 4-ethylphenol, making it versatile in various applications.
Properties
CAS No. |
3132-15-8 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
benzoic acid;4-ethylphenol |
InChI |
InChI=1S/C8H10O.C7H6O2/c1-2-7-3-5-8(9)6-4-7;8-7(9)6-4-2-1-3-5-6/h3-6,9H,2H2,1H3;1-5H,(H,8,9) |
InChI Key |
XBEAUFZFSAMLEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















